Absence of Keratinocyte Cytotoxicity for 3-DG Versus Dose-Dependent Cell Death Induced by 3-DGal, GO, and MGO
In a head-to-head comparison on HaCaT human keratinocytes, 3-deoxyglucosone (3-DG) did not show any sign of cell damage across the tested concentration range after 48 h exposure, whereas 3-deoxygalactosone (3-DGal) significantly reduced cell viability by 82% at 750 μmol/L. Glyoxal (GO) and methylglyoxal (MGO) were also significantly cytotoxic above 500 μmol/L [1]. This establishes a clear safety margin for 3-DG in cell-based models where dicarbonyl toxicity would otherwise confound results.
| Evidence Dimension | Cytotoxicity (cell viability reduction after 48 h) |
|---|---|
| Target Compound Data | No significant cytotoxicity detected at any tested concentration |
| Comparator Or Baseline | 3-DGal: 82% viability reduction at 750 μmol/L; GO and MGO: significant cytotoxicity above 500 μmol/L |
| Quantified Difference | 3-DG non-cytotoxic; 3-DGal reduces viability by 82% at 750 μmol/L |
| Conditions | HaCaT human keratinocyte cell line, 48 h incubation, dose-response assay (concentrations up to 750 μmol/L) |
Why This Matters
For in vitro glycation studies or dermal exposure models, 3-DG can be used at concentrations where its isomer 3-DGal and the common contaminants GO/MGO would introduce cytotoxicity artifacts, making 3-DG the cleaner probe for pathway-specific AGE research.
- [1] Cepas, V.; et al. In Vitro Evaluation of the Toxicological Profile and Oxidative Stress of Relevant Diet-Related Advanced Glycation End Products and Related 1,2-Dicarbonyls. Oxid. Med. Cell. Longev. 2021, 2021, 9912240. View Source
